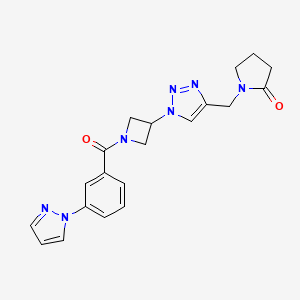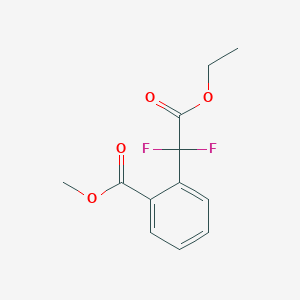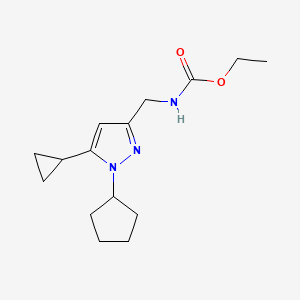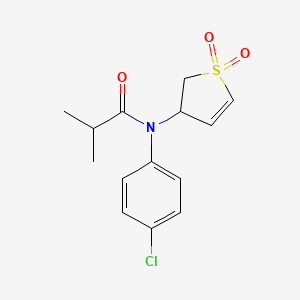
1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound’s structure includes a pyrazole ring, which is known for its biological activity. In a study by Jilloju et al., a series of derivatives containing the pyrazole moiety demonstrated promising in vitro anticoronavirus activity . These compounds could potentially serve as leads for developing antiviral drugs.
Antitumoral Activity
The same series of derivatives also exhibited antitumoral effects. Subtle structural variations on the phenyl moiety allowed researchers to fine-tune the biological properties toward either antiviral or antitumoral activity. Notably, the antitumoral mechanism was attributed to the inhibition of tubulin polymerization .
Anti-Tubercular Potential
Considering the compound’s imidazole-containing scaffold, it may have anti-tubercular potential. Syed et al. synthesized similar imidazole derivatives and evaluated their activity against Mycobacterium tuberculosis strains. Some of these compounds showed potent anti-tubercular effects .
Triazole-Based Drug Development
The 1,2,4-triazole scaffold has yielded several marketed drugs, including voriconazole (antifungal), forasartan (hypertension treatment), sitagliptin (antidiabetic), and letrozole (breast cancer treatment). Researchers continue to explore novel triazole derivatives for various therapeutic applications .
Pyrazole-Based Drugs
Pyrazole-containing compounds have diverse pharmacological activities. Examples include celecoxib and deracoxib (cyclo-oxygenase-2 inhibitors), surinabant (cannabinoid receptor antagonist), and crizotinib (ALK inhibitor). The pyrazole scaffold has also been associated with anti-HIV, anti-malarial, and anti-inflammatory effects .
Heterocyclic Chemistry
The compound’s synthesis involves a one-pot, four-component method using readily available starting materials. This approach highlights the significance of heterocyclic chemistry in drug discovery and development .
Eigenschaften
IUPAC Name |
1-[[1-[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19-6-2-8-24(19)11-16-12-27(23-22-16)18-13-25(14-18)20(29)15-4-1-5-17(10-15)26-9-3-7-21-26/h1,3-5,7,9-10,12,18H,2,6,8,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGKKJSDQUXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)
![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)



![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)
![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)
![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)
